molecular formula C14H15ClN2 B2889857 7-Chloro-4-(piperidin-1-yl)quinoline CAS No. 161467-87-4

7-Chloro-4-(piperidin-1-yl)quinoline

Cat. No.: B2889857
CAS No.: 161467-87-4
M. Wt: 246.74
InChI Key: FNCNNOMKQUPPIK-UHFFFAOYSA-N
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Description

7-Chloro-4-(piperidin-1-yl)quinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(piperidin-1-yl)quinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-(piperidin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Chloro-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline
  • 7-Chloro-4-(phenylselanyl)quinoline
  • 7-Chloro-4-(1-pyrrolidinyl)quinoline

Comparison: 7-Chloro-4-(piperidin-1-yl)quinoline stands out due to its unique piperidinyl substitution, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, it exhibits enhanced antimicrobial and antimalarial properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

7-chloro-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c15-11-4-5-12-13(10-11)16-7-6-14(12)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCNNOMKQUPPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161467-87-4
Record name 7-CHLORO-4-(1-PIPERIDINYL)QUINOLINE
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